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Compound of Interest

Compound Name: (S)-ATPO

Cat. No.: B1665826 Get Quote

(S)-ATPO, with the full chemical name (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-

isoxazolyl]propionic acid, is a potent and selective competitive antagonist of the α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory

neurotransmission in the central nervous system (CNS). This technical guide provides an in-

depth overview of the discovery, synthesis, and pharmacological properties of (S)-ATPO,

tailored for researchers, scientists, and professionals in drug development.

Discovery and Development
The development of (S)-ATPO emerged from research focused on creating selective ligands

for glutamate receptors, particularly the AMPA subtype, to investigate their physiological roles

and therapeutic potential in neurological disorders. The isoxazole scaffold was identified as a

promising starting point for designing AMPA receptor antagonists. The introduction of a

phosphonomethoxy group at the 3-position and a tert-butyl group at the 5-position of the

isoxazole ring, coupled with the L-alanine side chain, led to the discovery of ATPO as a potent

and selective competitive antagonist. The pharmacological activity was found to reside in the

(S)-enantiomer.

Pharmacological Profile
(S)-ATPO exerts its effects by competitively binding to the glutamate binding site on the AMPA

receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion

channel activation. This action modulates excitatory neurotransmission.
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Quantitative Pharmacological Data
The following table summarizes the key quantitative pharmacological data for (S)-ATPO.

Parameter Receptor/Assay Value Reference

IC50

[3H]AMPA

displacement on

GluR2-S1S2J

12.2 µM [1]

Binding Affinity (Ki)
Recombinant rat

AMPA receptors
-

GluA1 Data not available

GluA2 Data not available

GluA3 Data not available

GluA4 Data not available

Note: Specific Ki values for individual AMPA receptor subunits were not available in the

searched literature. Further research is required to populate these fields.

Synthesis of (S)-ATPO
The synthesis of (S)-ATPO involves a multi-step process that requires careful control of

stereochemistry to obtain the desired (S)-enantiomer. The following is a representative, albeit

general, synthetic scheme based on available information. A detailed, step-by-step protocol

would require access to the full text of primary research articles.

Asymmetric Synthesis Workflow
The asymmetric synthesis is crucial for obtaining the pharmacologically active (S)-enantiomer.

This is typically achieved through the use of a chiral auxiliary or a stereoselective catalytic

method.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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